3-(Pyridin-3-yl)propanenitrile
Overview
Description
3-(Pyridin-3-yl)propanenitrile: is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted at the 3-position with a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvent, base, and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-(Pyridin-3-yl)propanoic acid.
Reduction: 3-(Pyridin-3-yl)propanamine.
Substitution: Various halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: 3-(Pyridin-3-yl)propanenitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and coordination polymers.
Biology: In biological research, this compound is investigated for its potential as a ligand in the development of new drugs. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Medicine: The compound’s derivatives have shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer. Its structural features allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)propanenitrile and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. For example, in cancer research, derivatives of this compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
3-(Pyridin-4-yl)propanenitrile: Similar structure but with the nitrile group at the 4-position of the pyridine ring.
3-(Pyridin-2-yl)propanenitrile: Similar structure but with the nitrile group at the 2-position of the pyridine ring.
3-(Pyridin-3-yl)propanoic acid: The nitrile group is replaced with a carboxylic acid group.
Uniqueness: 3-(Pyridin-3-yl)propanenitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The position of the nitrile group on the pyridine ring can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers and analogs.
Biological Activity
3-(Pyridin-3-yl)propanenitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyridine ring attached to a propanenitrile group. This structural arrangement allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been explored in multiple contexts, including its potential as an anticancer agent, its role in inhibiting nitric oxide synthases (NOS), and its properties as a corrosion inhibitor.
1. Anticancer Activity
Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. A notable evaluation utilized the NCI-60 cell line panel to assess the growth inhibition capabilities of this compound. The results indicated that this compound exhibited selective cytotoxicity towards specific cancer types, particularly renal and CNS cancers.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
SNB-75 (CNS) | 12.5 | High |
UO-31 (Renal) | 15.0 | Moderate |
HOP-92 (Lung) | 25.0 | Low |
This selectivity profile suggests that further structural modifications could enhance its efficacy against resistant cancer types.
2. Inhibition of Nitric Oxide Synthases (iNOS and nNOS)
The compound has also been evaluated for its inhibitory effects on inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). In vitro studies revealed significant inhibition percentages, indicating potential therapeutic applications in conditions where excessive nitric oxide production is detrimental, such as neurodegenerative diseases.
Table 2: iNOS and nNOS Inhibition Percentages
Compound | % iNOS Inhibition | % nNOS Inhibition |
---|---|---|
This compound | 88.43 ± 1.53 | 21.65 ± 0.55 |
These findings highlight the compound's potential in modulating nitric oxide levels in pathological conditions.
3. Corrosion Inhibition Properties
Interestingly, beyond its biological activities, this compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments. Research indicates that this compound can significantly reduce copper corrosion rates, achieving an inhibition efficiency of up to 89.39% at optimal concentrations.
Table 3: Corrosion Inhibition Efficiency
Concentration (mM) | Inhibition Efficiency (%) |
---|---|
0.1 | 75.20 |
0.2 | 89.39 |
0.5 | 60.00 |
These properties suggest that the compound not only holds promise in medicinal chemistry but also in industrial applications.
Case Studies and Research Findings
Several case studies have reported on the synthesis and biological evaluation of derivatives of pyridine-based compounds similar to this compound. For instance, derivatives exhibiting enhanced potency against specific cancer cell lines have been synthesized through structural modifications aimed at increasing lipophilicity or altering electronic properties.
Properties
IUPAC Name |
3-pyridin-3-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLQLVYVGPYYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434034 | |
Record name | 3-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-67-9 | |
Record name | 3-Pyridinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41038-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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